4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
“4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in various studies . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a bromo substituent at the 4-position and a carboxylic acid group at the 6-position .Scientific Research Applications
Chromatographic Separation and Detection Techniques
Carboxylic acids, including pyrrolopyridine derivatives, have been explored as electronic competitors in chromatographic separations. The study by Elfakir, Chaimbault, and Dreux (1998) explored various volatile carboxylic acids to optimize the separation of common anions on a porous graphitic carbon column, highlighting the role of pyridine derivatives in enhancing separation efficiency and detector response in chromatography (Elfakir, Chaimbault, & Dreux, 1998).
Synthesis and Biological Activities of Bromophenols
Bromophenols, including those derived from pyrrolopyridine structures, have been synthesized and investigated for their antioxidant and anticholinergic activities. The research conducted by Rezai et al. (2018) delves into the synthesis of natural bromophenols and their derivatives, demonstrating significant biological activities and potential for pharmaceutical applications (Rezai et al., 2018).
Antibacterial Compounds Synthesis
Pyrrolopyridine analogs, including 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have been synthesized for potential antibacterial applications. The work of Toja et al. (1986) presents the synthesis of such compounds and their preliminary evaluations for antibacterial activity, highlighting the chemical versatility and potential therapeutic uses of pyrrolopyridine derivatives (Toja et al., 1986).
Antitumor Activity and Cellular Uptake
Pyrrolopyridine derivatives have also been investigated for their antitumor activities and selective cellular uptake mechanisms. Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolopyridine derivatives with antifolate properties, showing potent inhibition of tumor cells through selective transport mechanisms, underscoring the potential of pyrrolopyridine derivatives in targeted cancer therapies (Wang et al., 2010).
Spectroscopic Characterization and Antimicrobial Activity
Pyrrolopyridine derivatives have been characterized using spectroscopic techniques to explore their antimicrobial activities. Tamer et al. (2018) focused on the spectroscopic characterization and DFT calculations of pyridine-2-carboxylic acid derivatives, investigating their antibacterial and antifungal potentials, which provides insights into the structure-activity relationships of these compounds (Tamer et al., 2018).
Future Directions
The future directions for the research and development of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in the treatment of various types of tumors .
Mechanism of Action
Target of Action
The primary target of the compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound “this compound” interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound “this compound” affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these processes and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the action of “this compound” include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXXGDRLJQJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.